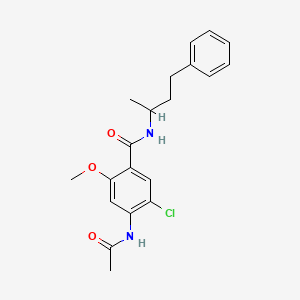
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
説明
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML352, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is involved in a variety of cellular processes, including protein folding and transport, and is often overexpressed in cancer cells. By inhibiting Hsp70, 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide may be able to disrupt these cellular processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and reduce inflammation in the brain, 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has also been shown to increase the levels of certain neurotransmitters in the brain, which could make it a potential treatment for depression and other mood disorders.
実験室実験の利点と制限
One advantage of using 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and modify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other molecules in a cellular environment.
将来の方向性
There are a number of potential future directions for research on 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
科学的研究の応用
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One study found that 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide was able to reduce inflammation in the brain, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-13(9-10-15-7-5-4-6-8-15)22-20(25)16-11-17(21)18(23-14(2)24)12-19(16)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMFSLMFEYEYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4393197.png)
![3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)


![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)


![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)

![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)